3,3,3-Trifluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol. It is classified as an amine and is characterized by the presence of three fluorine atoms attached to the propyl group. The compound appears as a crystalline solid, typically off-white in color, and has a melting point range of 222-223°C . This compound is often utilized in biochemical research, particularly in proteomics .
The presence of a primary amine group (NH2) suggests 3,3,3-Trifluoropropan-1-amine hydrochloride could potentially be used for chemical modification of proteins. This process involves attaching a functional group to a protein molecule, often to alter its properties or facilitate further analysis . The trifluoromethyl group (CF3) in the molecule could potentially influence the reactivity of the amine group, making it selective for specific amino acid residues in proteins.
The amine group can also be used for bioconjugation, a technique that links biomolecules like proteins with other molecules such as antibodies or fluorescent probes . This allows researchers to visualize proteins within cells or track their interactions with other molecules. The trifluoromethyl group might contribute unique properties to the conjugate, such as improved stability or altered cellular uptake.
Synthesis of 3,3,3-Trifluoropropan-1-amine hydrochloride can be achieved through several methods:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
3,3,3-Trifluoropropan-1-amine hydrochloride has several applications:
Interaction studies involving 3,3,3-Trifluoropropan-1-amine hydrochloride focus on its reactivity with various biological molecules. Its trifluoromethyl group may influence how it interacts with enzymes or receptors. Investigating these interactions can provide insights into its potential therapeutic uses or toxicity profiles.
Several compounds share structural similarities with 3,3,3-Trifluoropropan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-2-methylpropane | C₄H₉N | Branched structure; lacks fluorine atoms |
Trifluoroethylamine | C₂H₃F₃N | Shorter carbon chain; different reactivity |
2-Amino-2-(trifluoromethyl)propane | C₄H₈F₃N | Contains a trifluoromethyl group; branched |
Uniqueness of 3,3,3-Trifluoropropan-1-amine hydrochloride:
Irritant